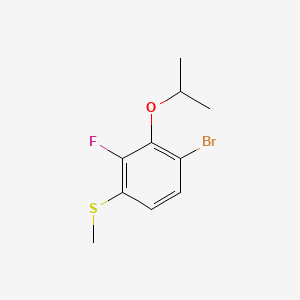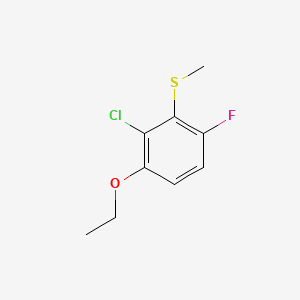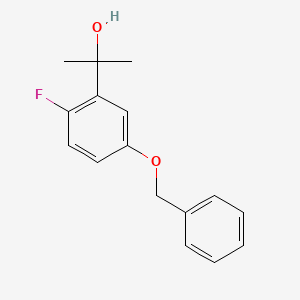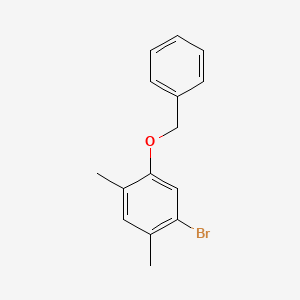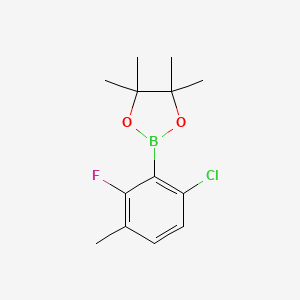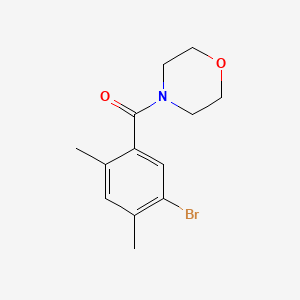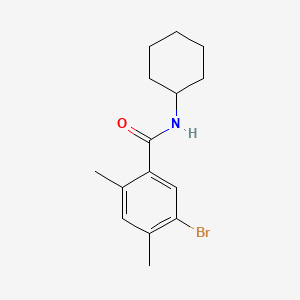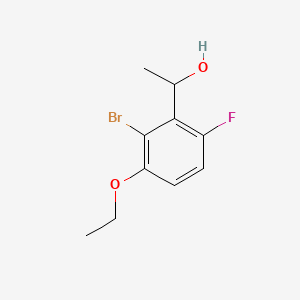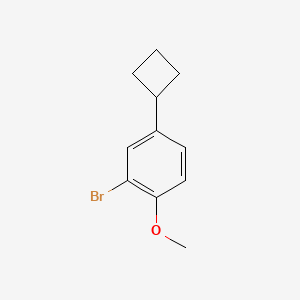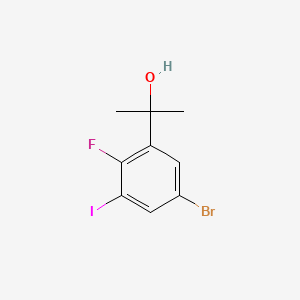
2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol” is an organic compound with the CAS Number: 2643368-11-8 . It has a molecular weight of 358.9740 . The IUPAC name for this compound is 2-(5-bromo-2-fluorophenyl)propan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 . This indicates that the compound has a bromine, fluorine, and iodine atom attached to the phenyl group, and a propan-2-ol group attached to the phenyl group.Physical And Chemical Properties Analysis
The compound “2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol” has a molecular weight of 358.9740 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Applications De Recherche Scientifique
Medicinal Chemistry: Radiopharmaceutical Synthesis
This compound is explored in the synthesis of fluorinated pyridines, which are of interest due to their potential as imaging agents in radiopharmacy . The presence of fluorine-18 isotopes makes them suitable for positron emission tomography (PET), a powerful diagnostic tool in oncology for detecting and staging cancer.
Organic Synthesis: Building Blocks for Drug Development
The bromo, fluoro, and iodo substituents on the aromatic ring make it a versatile intermediate in organic synthesis . It can be used to create a variety of biologically active compounds, including those with antitumor and anti-inflammatory properties.
Agricultural Chemistry: Pesticide and Herbicide Design
In agriculture, the introduction of halogens, particularly fluorine, into lead structures of pesticides and herbicides can significantly enhance their physical, biological, and environmental properties . This compound could serve as a precursor for developing more effective and environmentally friendly agrochemicals.
Material Science: OLEDs and TADF Dyes
The compound’s halogenated aromatic structure is valuable in the synthesis of thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) . These materials are crucial for improving the efficiency and lifespan of OLED displays.
Environmental Science: Pollutant Degradation Studies
Halogenated organics are often persistent environmental pollutants. Research into the reactivity and degradation pathways of such compounds, including 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol, is essential for understanding and mitigating their environmental impact .
Analytical Chemistry: Chromatographic Standards
In analytical chemistry, this compound can be used as a standard or reference material in chromatography to help identify and quantify similar compounds in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
The structural complexity and halogen content of this compound make it a candidate for studying enzyme-substrate interactions, particularly where halogen bonding plays a role in biological processes .
Pharmaceutical Chemistry: Synthesis of Active Pharmaceutical Ingredients (APIs)
Its unique structure allows for the synthesis of APIs with potential therapeutic applications. The halogens present in the compound can be strategically replaced or modified to alter the biological activity and pharmacokinetics of the resulting drugs .
Propriétés
IUPAC Name |
2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFIO/c1-9(2,13)6-3-5(10)4-7(12)8(6)11/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFBFGQWWHQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC(=C1)Br)I)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

